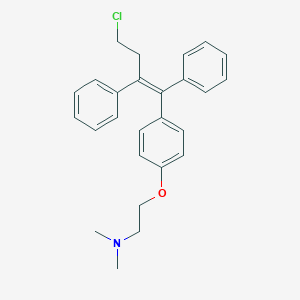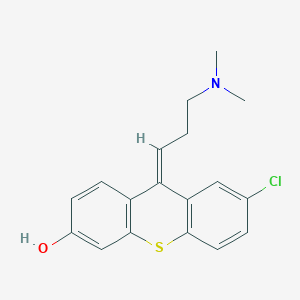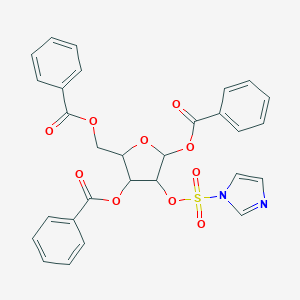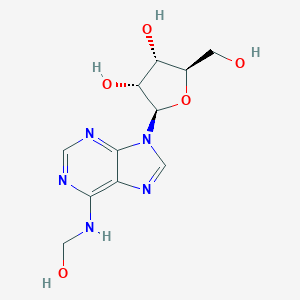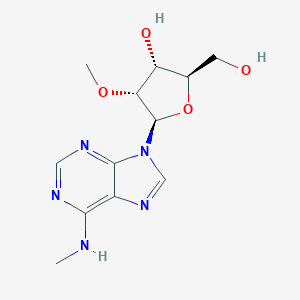
Perfluorodecalin
Descripción general
Descripción
Perfluorodecalin (C10F18) is a fluorocarbon, a derivative of decalin in which all of the hydrogen atoms are replaced by fluorine atoms . It is chemically and biologically inert and stable up to 400 °C . Several applications make use of its ability to dissolve gases .
Synthesis Analysis
This compound is manufactured by the fluorination of tetralin or decalin with cobalt (III) fluoride in the Fowler process . For most applications, several steps of purification are required after reaction .Molecular Structure Analysis
This compound exhibits cis-trans isomerism, as the tertiary fluorines atoms on the bridge carbon atoms can be either on the same side as each other (cis-isomer) or on opposite sides (trans-isomer) . Both isomers are chemically and biologically inert and are very similar in their physical properties .Chemical Reactions Analysis
This compound is a fluorous solvent generally used as a primary component of the fluorous biphasic system (FBS) or the fluorous multiphasic system (FMS) in synthetic chemistry . It is also used as an additive to increase oxygen solubility in fermentation media .Physical and Chemical Properties Analysis
This compound is a clear, colorless liquid . It has a molecular mass of 462.078 Da . It is chemically and biologically inert, stable up to 400 °C, and has the ability to dissolve gases .Aplicaciones Científicas De Investigación
Portador de Oxígeno en Aplicaciones Médicas
Perfluorodecalin es conocido por su alta capacidad para disolver gases, particularmente oxígeno. Esta propiedad lo convierte en un excelente candidato para su uso como portador de oxígeno en aplicaciones médicas . Los portadores de oxígeno basados en PFD se pueden utilizar como sustitutos de la sangre, particularmente en situaciones donde las transfusiones de sangre no son posibles o están disponibles. Estos portadores de oxígeno también se pueden utilizar en la preservación de órganos y durante las cirugías para mantener la oxigenación de los tejidos.
Mejora del Cultivo Celular
En el campo de la biología celular, el PFD se utiliza para mejorar la entrega de oxígeno durante el cultivo celular . La capacidad de transportar y entregar oxígeno de manera eficiente es crucial para el crecimiento y el mantenimiento de las células in vitro. PFD puede ayudar a crear un entorno más fisiológicamente relevante para las células, lo cual es particularmente importante para los cultivos de alta densidad y los tejidos que requieren un alto nivel de oxigenación.
Microscopía In Vivo
Las propiedades del this compound mejoran significativamente la resolución de la microscopía in vivo, especialmente para tejidos que contienen espacio aéreo, como el mesófilo . Esta aplicación es vital para la investigación en biología vegetal y otras áreas donde es esencial comprender la estructura y la función de los tejidos internos.
Síntesis de Nanopartículas
Las propiedades físicas únicas de PFD lo hacen adecuado para su uso en la síntesis de nanopartículas . Su estabilidad y naturaleza solvófoba permiten reacciones controladas y la creación de nanopartículas con características específicas, que se pueden utilizar en varios campos, incluida la administración de fármacos y la obtención de imágenes de diagnóstico.
Catálisis y Química Verde
This compound se utiliza en la catálisis y la química verde debido a su naturaleza no tóxica y respetuosa con el medio ambiente . Sirve como un sistema de solventes alternativo que puede reemplazar los solventes orgánicos convencionales, reduciendo el impacto ecológico de los procesos químicos. Su uso en catálisis enzimática y homogénea abre nuevas vías para reacciones químicas sostenibles y eficientes.
Mecanismo De Acción
Target of Action
Perfluorodecalin (PFD) is a perfluorocarbon (PFC) that primarily targets the respiratory system . It has a unique ability to dissolve large amounts of gases, particularly oxygen . This makes it an effective oxygen carrier, which is especially useful in medical applications where oxygen supply is critical .
Mode of Action
This compound interacts with its targets by dissolving and carrying gases. It can dissolve up to 403 mL of oxygen per liter at 1 atmosphere . This is due to the extreme hydrophobicity of PFCs, which necessitates the use of emulsifiers to bypass the immiscibility with aqueous media, such as blood . This property allows PFD to transport significant amounts of oxygen to areas where it is needed, such as wound sites or oxygen-deprived tissues .
Biochemical Pathways
For example, it can enhance wound healing by delivering additional oxygen to the wound site .
Pharmacokinetics
Due to its chemical and biological inertness, it is believed to be stable and resistant to metabolic breakdown . Its hydrophobic nature suggests that it may have a tendency to partition into organic matter .
Result of Action
The primary result of this compound’s action is the enhanced delivery of oxygen. This can accelerate wound healing and potentially improve outcomes in other medical applications where oxygen supply is critical . Additionally, PFD has been shown to have potential in the treatment of decompression sickness .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its ability to dissolve gases is influenced by pressure and temperature . Furthermore, PFD is chemically and biologically inert and stable up to 400 °C, suggesting that it is resistant to degradation in various environmental conditions .
Safety and Hazards
Perfluorodecalin is a flammable liquid and vapor . Vapors may be ignited by a spark, a hot surface, or an ember . Containers can burst violently or explode when heated, due to excessive pressure build-up . In the United States, PFAS (per- and polyfluoroalkyl substances), which include this compound, are currently being monitored by the FDA for their impacts on health and safety .
Direcciones Futuras
Perfluorodecalin has been used in a variety of biological applications due to its ability to dissolve large amounts of oxygen . It has potential uses in areas such as cancer therapeutics, blood substitutes, organ preservation, and diving disease . There is also ongoing research into the use of nano-based hydrogel dressings containing this compound for wound healing .
Propiedades
IUPAC Name |
1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-octadecafluoronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10F18/c11-1-2(12,5(17,18)9(25,26)7(21,22)3(1,13)14)6(19,20)10(27,28)8(23,24)4(1,15)16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEYRJFJVCLAGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046511, DTXSID201015480, DTXSID801021518 | |
| Record name | Perflunafene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-Perfluorodecalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-Perfluorodecahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801021518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306-94-5, 60433-11-6, 60433-12-7 | |
| Record name | Perfluorodecalin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perflunafene [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Perfluorodecalin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060433116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Perfluorodecalin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060433127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluorodecalin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16292 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Perfluorodecalin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97066 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthalene, 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-octadecafluorodecahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perflunafene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-Perfluorodecalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-Perfluorodecahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801021518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perflunafene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.631 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 60433-11-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUNAFENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54A06VV62N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the downstream effects of perfluorodecalin on alveolar macrophages?
A2: Studies indicate that exposing alveolar macrophages to this compound in vitro reduces their production of hydrogen peroxide, tumor necrosis factor α, and nitric oxide in response to stimuli. [] This suggests a potential mechanism for the decreased pulmonary inflammation observed in animals treated with partial liquid ventilation using this compound during acute lung injury.
Q2: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C10F18 and a molecular weight of 462.07 g/mol. []
Q3: Is there any spectroscopic data available for this compound?
A4: While specific spectroscopic data isn't extensively discussed in the provided research, Fourier-transform infrared spectroscopy (FTIR) measurements at a wavelength of 6.45 μm revealed a molar absorption coefficient (μa) of 3 mm−1 for this compound. []
Q4: How does this compound perform as a medium for electrocautery?
A6: Research suggests that this compound, due to its non-conductive properties, allows for effective electrocauterization, comparable to media like air, glycine, and glycerine. [] This characteristic makes it a potential medium for endoscopic surgeries, where conventional electrocautery in electrolyte-containing fluids is challenging.
Q5: Have there been any computational studies on this compound?
A8: Yes, computational chemistry has been employed to predict the environmental fate properties of this compound, including its octanol-water partition coefficient, water solubility, and Henry's law constant. [] These studies suggest this compound is highly hydrophobic and tends to partition into the atmosphere.
Q6: What are the strategies to improve the stability and bioavailability of this compound formulations?
A10: Lyophilization has been explored as a promising approach to improve the long-term storage stability of this compound-filled albumin-based nanocapsules, potentially enhancing their suitability for use as artificial oxygen carriers. []
Q7: What are the SHE considerations for using this compound?
A7: The provided research primarily focuses on the biomedical and chemical aspects of this compound. While not explicitly discussed, adherence to standard safety and handling procedures for chemicals is crucial. Researchers should consult relevant safety data sheets and regulatory guidelines for safe handling and disposal practices.
Q8: What is the in vivo circulatory half-life of this compound-filled poly(n-butyl-cyanoacrylate) nanocapsules?
A12: In anesthetized rats, these nanocapsules exhibited a circulatory half-life (t1/2) of 30 minutes. [] This relatively short half-life highlights the need for further optimization to enhance their circulatory persistence for potential therapeutic applications.
Q9: Has this compound been tested in clinical trials for any applications?
A13: The provided research mentions the use of this compound in various animal models and experimental settings. While some clinical experiences are mentioned, particularly in ophthalmological applications, [, , , , , , , ] comprehensive clinical trial data to assess its efficacy and safety in humans is limited within the scope of these studies.
Q10: What is the efficacy of this compound as an oxygen carrier for ex vivo organ perfusion?
A14: In isolated Langendorff heart preparations, this compound-filled albumin-based nanocapsules successfully reoxygenated hypoxic hearts, demonstrating their ability to transport and deliver oxygen to tissues. [] This finding suggests their potential for organ preservation and transplantation research.
Q11: Is there any evidence of resistance development to this compound?
A11: The concept of resistance to this compound, as it is not a drug with a specific biological target, is not directly applicable based on the provided research.
Q12: What are the potential toxic effects of this compound?
A16: While generally considered biocompatible, prolonged intraocular retention of this compound can lead to detrimental effects on corneal and retinal tissues. [, , , ] In a preclinical study using rats, intravenous infusion of this compound-filled nanocapsules resulted in transient hypotension, impaired hepatic microcirculation, and organ damage to the liver, spleen, and small intestine. []
Q13: What are the strategies for targeted delivery of this compound?
A17: The research highlights the use of this compound primarily as a temporary vitreous substitute in ophthalmological surgeries and as a potential component of artificial oxygen carriers. [, , , , , , ] Specific strategies for its targeted delivery to other tissues or organs are not extensively discussed in the provided studies.
Q14: What analytical techniques are used to study this compound?
A14: Various analytical techniques have been employed in the research, including:
- Gas chromatography: To quantify this compound concentrations. []
- Fluorescence microscopy: To visualize the distribution of this compound within cells and tissues. []
- Electron microscopy: To examine the ultrastructural changes in tissues exposed to this compound. []
- Electrophysiological assessments: To evaluate the functional impact of this compound on retinal and corneal tissues. []
- Small-angle neutron scattering (SANS): To study the structural properties of this compound emulsions and their temperature-induced gelation. []
Q15: What is the environmental fate of this compound?
A20: Computational models predict that this compound, due to its high hydrophobicity and vapor pressure, tends to partition into the atmosphere. [] Its persistence and potential degradation pathways in the environment require further investigation to assess potential long-term ecological effects.
Q16: What is the solubility of this compound?
A21: this compound exhibits extremely low solubility in water, a characteristic attributed to its perfluorinated structure. [] This property is advantageous for its use as a vitreous substitute but poses challenges for formulating stable emulsions for other applications.
Q17: What are the quality control measures for this compound used in biomedical applications?
A17: While specific quality control measures aren't detailed in the research, it's imperative to ensure the purity and sterility of this compound used in any biomedical application. Standard sterilization techniques and adherence to good manufacturing practices are crucial.
Q18: Does this compound elicit an immune response?
A18: The research primarily focuses on the physical and chemical properties of this compound and its applications as a vitreous substitute and potential oxygen carrier. Information regarding its potential immunogenicity is not extensively discussed in these studies.
Q19: What is the biocompatibility of this compound?
A25: While this compound is generally considered biocompatible, the research highlights potential toxicity issues with prolonged intraocular retention. [, , , ] Further research is necessary to comprehensively assess its long-term biocompatibility in various applications.
Q20: Are there any alternatives to this compound for its various applications?
A20: Yes, several alternatives exist depending on the specific application:
- Vitreous substitutes: Silicone oil and other perfluorocarbon liquids like perfluoro-n-octane are alternatives, each with its own advantages and disadvantages. [, ]
- Oxygen carriers: Hemoglobin-based oxygen carriers (HBOCs) and other perfluorocarbon emulsions are being explored as potential blood substitutes. []
Q21: What are the key milestones in this compound research?
A28: The development of stable this compound emulsions using novel surfactants like Butronic U-1 marks a significant milestone. [] Similarly, exploring lyophilization techniques for long-term storage of this compound-filled nanocapsules represents another important advancement. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
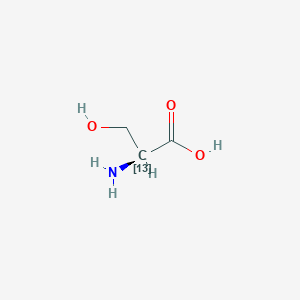
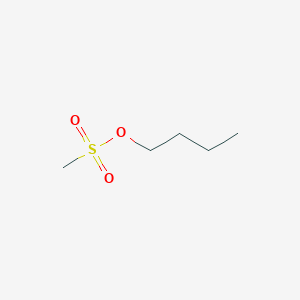

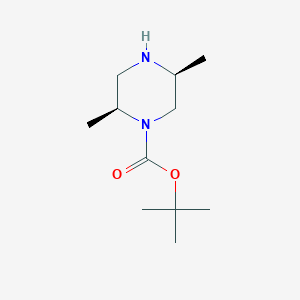
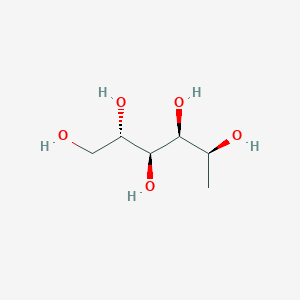
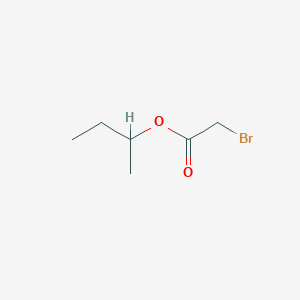
![(2S,3S,4S,5R,6S)-6-[2-(2-ethylhexoxycarbonyl)benzoyl]oxy-3,4,5-trihydroxy-oxane-2-carboxylic Acid](/img/structure/B109976.png)

